5-Bromo-3,3-dimethyloxolane-2,4-dione
Description
Properties
CAS No. |
5463-32-1 |
|---|---|
Molecular Formula |
C6H7BrO3 |
Molecular Weight |
207.02 g/mol |
IUPAC Name |
5-bromo-3,3-dimethyloxolane-2,4-dione |
InChI |
InChI=1S/C6H7BrO3/c1-6(2)3(8)4(7)10-5(6)9/h4H,1-2H3 |
InChI Key |
ISZIVPSYHIXCDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(OC1=O)Br)C |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: 3,3-Dimethyloxolane-2,4-dione
The non-brominated precursor, 3,3-dimethyloxolane-2,4-dione, serves as the starting material. It is synthesized through the cyclization of dimethylmalonic acid with a diol under acidic conditions. For example, reaction with ethylene glycol in the presence of sulfuric acid yields the oxolane ring.
Bromination at the 5-Position
Bromination introduces the bromine atom at the 5-position of the oxolane ring. Common brominating agents include molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in dichloromethane or carbon tetrachloride. The reaction typically proceeds under controlled temperatures (0–25°C) to avoid over-bromination.
Mechanistic Insight :
The bromination likely follows a radical pathway when using NBS, initiated by light or a radical starter like azobisisobutyronitrile (AIBN). The dimethyl groups at the 3-position stabilize the transition state, directing bromination to the 5-position.
Purification and Isolation
Crude product purification employs column chromatography with silica gel as the stationary phase. A gradient elution system (e.g., hexane/ethyl acetate) separates 5-Bromo-3,3-dimethyloxolane-2,4-dione from unreacted precursors and byproducts. Final isolation via rotary evaporation yields a crystalline solid.
Optimization of Reaction Conditions
Key parameters affecting yield and selectivity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 0–25°C | Higher temperatures risk side reactions; lower temperatures slow kinetics. |
| Solvent | Dichloromethane | Polar aprotic solvents enhance bromine solubility. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Selective radical bromination minimizes di-substitution. |
| Reaction Time | 4–6 hours | Ensures complete conversion without degradation. |
These conditions collectively achieve yields of 60–75%, with purity >95% after chromatography.
Analytical Characterization
Post-synthesis validation employs spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 207.02 ([M+H]⁺), consistent with the molecular formula C₆H₇BrO₃.
Comparative Analysis with Alternative Methods
While the described method is predominant, alternative approaches include:
Direct Cyclization of Brominated Precursors
Pre-brominated malonic acid derivatives cyclize under acidic conditions. However, this route suffers from lower yields due to steric hindrance from the bromine atom.
Electrophilic Aromatic Substitution
Though theoretically viable for aromatic analogs, this method is ineffective for alicyclic systems like oxolane due to poor electrophilic activation.
Challenges and Mitigation Strategies
Byproduct Formation
Di-brominated byproducts may form if bromine is in excess. Mitigation involves stoichiometric control of NBS and incremental reagent addition.
Moisture Sensitivity
The oxolane ring is prone to hydrolysis in aqueous conditions. Reactions must be conducted under anhydrous conditions, with molecular sieves used to scavenge trace water.
Industrial-Scale Considerations
Scaling up the synthesis requires:
- Continuous-flow reactors to maintain temperature control.
- Recyclable catalysts (e.g., FeCl₃) to reduce waste.
- Automated chromatography systems for high-throughput purification.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,3-dimethyloxolane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3,3-dimethyloxolane-2,4-dione by removing the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of more complex brominated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of azido, thiocyano, or methoxy derivatives.
Reduction: Formation of 3,3-dimethyloxolane-2,4-dione.
Oxidation: Formation of higher brominated oxolane derivatives.
Scientific Research Applications
5-Bromo-3,3-dimethyloxolane-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3,3-dimethyloxolane-2,4-dione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Its unique structure also enables it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or antiparasitic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,3-Dimethyloxolane-2,4-dione
- Structure : Lacks the bromine atom at position 5.
- Physical Properties : Molecular weight 132.12 g/mol, purity 95% ().
- Reactivity : The absence of bromine limits its utility in substitution reactions. It may act as a precursor for electrophilic bromination to synthesize the brominated derivative.
Imidazolidin-2,4-dione Derivatives (e.g., IM-1 to IM-8)
- Structure : Five-membered rings with two nitrogen atoms (imidazolidine core) and aryl substituents (e.g., 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione) ().
- Synthesis: Prepared via Strecker synthesis using amino acids and aryl isocyanates/isothiocyanates (70–74% yields) .
- Properties and Applications : Exhibited pharmacological activity, such as cardiovascular effects (IM-7) and CNS modulation (IM-3) . The nitrogen-rich structure enhances biological interactions, contrasting with the oxygen-based oxolane diones.
Pyran-2,4-dione Derivatives
- Structure: Six-membered oxygen-containing rings (pyran core) with β-enamino substituents ().
- Physical Properties : Polar compounds with dipole moments (e.g., 2a: higher dipole than 2b). DFT calculations showed strong correlation between experimental and computed NMR spectra (R² = 0.93–0.94) .
Thiazolidine-2,4-dione and Related Compounds
- Structure : Five-membered rings with sulfur and nitrogen atoms (e.g., thiazolidine-2,4-dione) ().
- Synthesis : Catalyzed by sodium acetate to enhance deprotonation of active methylene groups .
- Applications: Thiazolidinediones are known for antidiabetic activity. The sulfur atom influences redox reactivity, differing from the bromo-oxolane dione’s electrophilic nature.
Structural and Functional Comparison Table
| Compound | Core Structure | Heteroatoms | Key Substituents | Molecular Weight (g/mol) | Applications |
|---|---|---|---|---|---|
| 5-Bromo-3,3-dimethyloxolane-2,4-dione | Oxolane (O) | O | 3,3-dimethyl; 5-Br | 215.03 (inferred) | Organic synthesis intermediate |
| 3,3-Dimethyloxolane-2,4-dione | Oxolane (O) | O | 3,3-dimethyl | 132.12 | Precursor for bromination |
| IM-7 (imidazolidin-2,4-dione) | Imidazolidine (N,N) | N, N | 3-phenyl; 5-(4-isopropylphenyl) | ~310 (estimated) | Cardiovascular pharmacology |
| Pyran-2,4-dione (2a) | Pyran (O) | O | β-enamino groups | Variable | Materials science |
| Thiazolidine-2,4-dione | Thiazolidine (S,N) | S, N | None (parent compound) | 133.15 | Antidiabetic agents |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Bromo-3,3-dimethyloxolane-2,4-dione, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via bromination of 3,3-dimethyloxolane-2,4-dione using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions). Purification is achieved through recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography with silica gel (60–120 mesh) . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (expected range: 85–88°C) .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the deshielded dione carbonyls (~170–175 ppm in ¹³C) and the dimethyl group (δ ~1.3 ppm in ¹H). Bromine’s inductive effect shifts adjacent protons upfield .
- IR : Strong C=O stretches (~1780 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) confirm structural integrity .
- Mass Spectrometry : Molecular ion [M+H]⁺ expected at m/z 223.0 (calculated for C₆H₇BrO₄). Fragmentation patterns should show loss of CO₂ (44 amu) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use nitrile gloves and fume hoods due to bromine’s volatility and potential skin irritation.
- Neutralize spills with sodium bicarbonate before disposal.
- Store in amber glass under inert gas to prevent decomposition .
Advanced Research Questions
Q. How do steric and electronic effects of the dimethyl and bromo substituents influence ring-opening reactivity?
- Methodological Answer : The dimethyl groups increase steric hindrance, slowing nucleophilic attacks on the dione, while the electron-withdrawing bromo group polarizes the carbonyl, enhancing electrophilicity. Kinetic studies (e.g., using DIPEA as a base in THF) reveal competing SN2 vs. elimination pathways . Computational modeling (DFT at B3LYP/6-31G*) can map transition states to quantify substituent effects .
Q. What strategies resolve contradictions in reported catalytic activity for cross-coupling reactions?
- Methodological Answer : Discrepancies often arise from trace moisture (hydrolyzing the dione) or variable ligand coordination. Systematic controls include:
- Dry-box synthesis to exclude moisture.
- Chelation studies : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ in Suzuki-Miyaura couplings.
- Kinetic isotope effects to distinguish rate-determining steps .
Q. How can computational modeling predict regioselectivity in functionalization reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries of possible intermediates (e.g., enolates or radical species) to compare activation energies.
- NBO Analysis : Quantify hyperconjugative interactions between bromine and carbonyl groups.
- MD Simulations : Model solvent effects (e.g., DMF vs. DCM) on transition-state stabilization .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
